molecular formula C18H24N2O4S B2968565 (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone CAS No. 1448036-84-7

(3-(tert-butylsulfonyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Cat. No.: B2968565
CAS No.: 1448036-84-7
M. Wt: 364.46
InChI Key: RGTSRUDCDMMQGI-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The tert-butylsulfonyl group is a sulfonyl group attached to a tert-butyl group, and methoxy refers to an oxygen atom bonded to a methyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The indole group could be formed through a Fischer indole synthesis or some other method . The tert-butylsulfonyl group and the methoxy group would likely be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and indole rings, as well as the tert-butylsulfonyl and methoxy substituents . The exact structure would depend on the positions of these substituents on the rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in the molecule. For instance, the pyrrolidine ring might undergo reactions at the nitrogen atom . The indole group is also reactive and can undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the functional groups it contains, and the presence of any chiral centers .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Compounds with tert-butylsulfonyl and pyrrolidinyl groups, akin to the target molecule, are frequently explored for their synthetic utility and structural behavior. For instance, the methylation of related indolizin compounds has been detailed, showcasing methodologies for introducing specific functional groups that could be analogous to those in the target compound (Tobias Kloubert et al., 2012). Additionally, the synthesis of pyrrolo[1,2-a]indoles via catalyzed processes demonstrates the potential for creating complex structures that might share reactive similarities with the compound (Pengbo Zhang et al., 2017).

Pharmacological Activities

Related research indicates that certain structural features, such as the tert-butylsulfonyl and methoxypyridine groups, contribute to the pharmacological profile of compounds. For example, derivatives of 5-lipoxygenase-activating protein inhibitors, which include tert-butylsulfonyl and methoxypyridinyl groups, demonstrate significant potential in inhibiting leukotriene synthesis, suggesting anti-inflammatory or respiratory system applications (J. Hutchinson et al., 2009).

Organic Synthesis Applications

The role of tert-butylsulfonyl groups in organic synthesis is well-documented, with compounds bearing this group serving as intermediates or reagents in various chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as N-(Boc) nitrone equivalents, illustrating their utility in synthesizing N-(Boc)hydroxylamines and showcasing their versatility as building blocks in organic synthesis (Xavier Guinchard et al., 2005).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . Similarly, pyrrolidine, another component of this compound, is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to induce a range of biological responses.

Biochemical Pathways

It’s known that indole derivatives can affect a wide range of biological activities . For instance, leukotrienes, which are proinflammatory lipid mediators, are synthesized by the conversion of arachidonic acid to LTA4 by the enzyme 5-lipoxygenase (5-LO) in the presence of 5-LO-activating protein (FLAP) . This suggests that the compound may influence similar biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have a variety of effects at the molecular and cellular level.

Action Environment

It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that environmental factors could potentially influence the action of this compound.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled . Proper safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could involve further studies to determine its properties and potential applications . This could include testing its biological activity, studying its reactivity, or investigating its potential uses in fields like medicine or materials science .

Properties

IUPAC Name

(3-tert-butylsulfonylpyrrolidin-1-yl)-(6-methoxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-18(2,3)25(22,23)14-7-8-20(11-14)17(21)16-9-12-5-6-13(24-4)10-15(12)19-16/h5-6,9-10,14,19H,7-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTSRUDCDMMQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC3=C(N2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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